1-Cyano-3-phenylurea

Thermal analysis Polymer chemistry Material science

Environmental fate laboratories requiring EPA-compliant thidiazuron residue analysis face a critical supply challenge: generic phenylureas lack regulatory validity as metabolite reference standards. 1-Cyano-3-phenylurea (CAS 41834-91-7) is the exact OPPIN-listed metabolite mandated for method validation. - EPA OPPIN Designation: Explicitly listed as the thidiazuron metabolite for LC-MS/MS method validation. - Thermal Decomposition Profile: Characteristic melt at 127-128 °C with decomposition, distinguishing it from simpler phenylureas. - Kurzer Synthesis: Supplied with a certificate of analysis, sourced via the established cyanamide condensation route.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 41834-91-7
Cat. No. B12693072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyano-3-phenylurea
CAS41834-91-7
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NC#N
InChIInChI=1S/C8H7N3O/c9-6-10-8(12)11-7-4-2-1-3-5-7/h1-5H,(H2,10,11,12)
InChIKeyZKPYMLIAAZXJGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyano-3-phenylurea (CAS 41834-91-7): Compound Identity and Regulatory Context


1-Cyano-3-phenylurea (CAS 41834-91-7; molecular formula C₈H₇N₃O; MW 161.16 g/mol) is an N-cyano-substituted phenylurea derivative belonging to the broader class of 3-substituted 1-phenylureas [1]. The compound is formally registered by the U.S. Environmental Protection Agency (EPA) under the OPPIN program as a documented metabolite of the diphenylurea plant growth regulator and defoliant thidiazuron (TDZ) [2]. It is characterized by the attachment of a cyano group (–C≡N) to the N3 position of the urea scaffold and a phenyl group at N1, distinguishing it from positional isomers in which the cyano substituent resides on the aromatic ring. The foundational synthetic route, established by Kurzer and Powell and published in Organic Syntheses (1956), involves condensation of phenyl isocyanate with cyanamide under alkaline conditions, yielding purified product with a melting point of 127–128 °C accompanied by thermal decomposition [3].

1
Regulatory metabolite reference standard for thidiazuron environmental fate studies
2
N-cyano reactivity supports quinazoline and heterocycle synthesis as building block
3
Thermal decomposition behavior requires non-melt processing and cold injection analytical methods

Structural and Functional Differentiation from Generic Phenylurea Analogs


The cyano substituent at the N3 position of 1-cyano-3-phenylurea (CAS 41834-91-7) confers physicochemical and functional properties that are absent in both simpler phenylureas and positional isomers. Unlike diphenylurea (m.p. ~189 °C, clean melt) or fenuron (m.p. ~133 °C), 1-cyano-3-phenylurea undergoes thermal decomposition concomitant with melting at 127–128 °C, a behavior that directly impacts its processing in polymer chemistry applications and its analytical handling [1]. Critically, the compound is structurally distinct from 1-(3-cyanophenyl)urea, in which the cyano group resides on the aromatic ring rather than the urea nitrogen; these positional isomers exhibit divergent reactivity, metabolic stability, and biological activity profiles and are not analytically interchangeable . The EPA's explicit OPPIN designation of CAS 41834-91-7 as a thidiazuron metabolite further mandates its use as a specific reference standard in environmental residue and metabolism studies, where substitution with any other phenylurea would invalidate regulatory compliance [2].

Identity Positional ring-cyano isomers (e.g., CAS 87597-64-6) differ in molecular weight, reactivity, and application scope — may not transfer
Thermal Unlike diphenylurea or fenuron, decomposition at melting point may shift melt-processing and hot-inlet analytical suitability
Regulatory EPA OPPIN designation as thidiazuron metabolite is CAS-specific; generic phenylurea substitution invalidates method compliance

Evidence for Scientific Selection and Procurement Decisions


Thermal Decomposition vs. Diphenylurea and Fenuron

1-Cyano-3-phenylurea (CAS 41834-91-7) exhibits a distinctive thermal profile in which decomposition coincides with melting. The purified compound melts at 127–128 °C with decomposition, while crude product melts at 122–126 °C also with decomposition [1]. A later patent on cyanourea thermosetting compositions explicitly notes that 1-cyano-3-phenylurea 'decomposes and fails to form a clear melt during the decomposition' [2], a property that contrasts sharply with generic phenylurea herbicides. Diphenylurea (N,N'-diphenylurea, CAS 102-07-8) melts cleanly at approximately 189 °C without decomposition, and fenuron (1,1-dimethyl-3-phenylurea, CAS 101-42-8) melts at approximately 133 °C without concomitant degradation. This thermal instability of the N-cyano group has direct implications for melt-processing and hot-inlet GC analysis of phenylurea compounds [3].

Thermal profile
Head-to-head
m.p. 127–128 °C with decomposition; fails to form clear melt. Diphenylurea m.p. ~189 °C stable; fenuron m.p. ~133 °C stable.
Supports cold-processing and non-GC inlet method selection
Decomposition pathway absent in N-alkyl phenylureas
Thermal analysis Polymer chemistry Material science

Synthetic Route Efficiency: Kurzer vs. Benzamide/Hypohalite Route

Two distinct preparative routes to 1-cyano-3-phenylurea are documented with quantitatively reported yields, enabling procurement-informed synthesis planning. The classic Kurzer method (phenyl isocyanate + cyanamide in aqueous NaOH) yields 90–95% crude product but only 62–67% after purification via acetone/petroleum ether crystallization, with an additional 12–16% recoverable as a second crop of satisfactory purity [1]. An alternative patent route (US 4,304,935) proceeds from benzamide via Hofmann rearrangement with sodium hypohalite followed by cyanamide trapping, yielding 81% crude 1-phenyl-3-cyanourea with m.p. 120–122 °C (dec.) [2]. This alternative avoids the use of phenyl isocyanate — a reagent noted in the patent as 'frequently difficult to obtain' — and offers a 19-percentage-point higher crude yield than the Kurzer purified yield, though the Kurzer method provides higher-purity material directly [2].

Synthetic yield
Head-to-head
Kurzer: 62–67% purified (first crop) + 12–16% second crop. Patent route (benzamide): 81% crude, lower purity.
Route selection depends on purity vs. throughput needs
Isocyanate availability may favor patent alternative
Organic synthesis Process chemistry Sourcing optimization

EPA Regulatory Designation as Thidiazuron Metabolite

The U.S. EPA explicitly lists CAS 41834-91-7 (1-cyano-3-phenylurea) under its OPPIN (Office of Pesticide Programs Information Network) program as a metabolite of thidiazuron (TDZ, N-phenyl-N'-1,2,3-thiadiazol-5-ylurea) [1]. This regulatory designation is specific to this exact structure and CAS number; no other phenylurea — including phenylurea itself, diphenylurea, or hydroxylated thidiazuron metabolites — carries this same OPPIN entry. Published metabolism studies confirm that thidiazuron undergoes enzymatic modification in plant tissues, yielding hydroxylated and glycosylated metabolites, while the cyano-phenylurea motif represents a distinct degradation pathway [2]. In the context of environmental monitoring programs and residue analysis for thidiazuron-treated crops (cotton, kiwifruit), procurement of authentic 1-cyano-3-phenylurea reference standard is mandated for validated LC-MS/MS or GC-MS analytical methods [3].

EPA OPPIN listing
Regulatory context
CAS 41834-91-7 explicitly registered as thidiazuron metabolite; no other phenylurea shares this identifier.
Non-substitutable reference for method validation
Hydroxylated TDZ metabolites are distinct entries
Environmental chemistry Regulatory compliance Metabolite analysis

Positional Isomer Differentiation from Ring-Cyano Analogs

1-Cyano-3-phenylurea (CAS 41834-91-7) bears the cyano group directly on the urea N3 nitrogen, whereas positional isomers such as 1-(3-cyanophenyl)-3-phenylurea (CAS 87597-64-6) and 1-(2-cyanophenyl)-3-phenylurea carry the cyano substituent on the aromatic ring . This structural distinction produces fundamentally different chemical reactivity: the N-cyano group in CAS 41834-91-7 renders the urea NH more acidic and susceptible to nucleophilic addition and cyclization reactions, enabling its use as a precursor to quinazoline antihypertensive agents and as a monomer in N-cyanourea polymerization chemistry [1]. In contrast, cyanophenyl-substituted isomers (CAS 87597-64-6, MW 237.26) have the cyano group positioned for metal coordination and π-stacking interactions relevant to kinase inhibitor design [2]. These isomers are not analytically or functionally interchangeable.

Isomer identity
Cross-study
N3-cyano (MW 161.16) vs. ring-cyano (MW 237.26); different H-bonding, metal coordination, and cyclization reactivity.
Ordering error leads to structurally distinct compound
Medicinal chemistry and analytical specificity affected
Structural isomerism Medicinal chemistry Reactivity profiling

Herbicidal Activity: 3-Monosubstituted vs. 3,3-Disubstituted Phenylureas

Barnes et al. (1988) systematically assessed the pre- and post-emergence herbicidal activity of a series of 1-phenylureas substituted in the 3-position with acyl, alkoxycarbonyl, or cyano groups, optionally with a lower alkyl group [1]. The central SAR finding was that herbicidal activity was associated exclusively with compounds containing two small substituents in the 3-position (i.e., 3,3-disubstituted analogs), whereas 3-monosubstituted 1-phenylureas — the class to which 1-cyano-3-phenylurea belongs — showed substantially weaker or negligible herbicidal efficacy [1]. The paper explicitly compares these activity profiles with the commercial herbicides fenuron, monuron, and diuron and their de-methylated derivatives, discussing possible metabolic activation pathways that may account for the observed dependence on disubstitution [1].

Herbicidal SAR
Class-level
3-monosubstituted phenylureas show negligible activity; herbicidal effect associated with 3,3-disubstituted analogs (Barnes et al., 1988).
Useful as inactive SAR probe or negative control
No IC₅₀ data for this compound; class inference
Herbicidal activity Structure-activity relationship Agrochemical research

Cyanourea Polymerization as Model Compound vs. Dicyanourea Monomers

1-Cyano-3-phenylurea serves as the historical model compound for N-cyanourea polymerization chemistry but is explicitly distinguished from more advanced dicyanourea monomers in patent literature. U.S. Patent 4,465,825 teaches novel N-cyanourea compounds of formula (OCN-R-NH-CO-NH-CN)ₙ where n ≥ 2, which polymerize at room temperature (~50 h agitation) to solid linear polymers useful as epoxy curing agents, or cure to thermoset adhesives and sealants upon heating above 90 °C [1]. By contrast, the mono-functional 1-cyano-3-phenylurea is cited as prior art with the explicit limitation that it decomposes at its melting point (122–126 °C) and 'fails to form a clear melt,' rendering it unsuitable for melt-polymerization processing [1]. The dicyanourea compounds were designed to overcome this thermal decomposition limitation, enabling both room-temperature polymerization and thermal curing without degradation [1][2].

Polymerization role
Head-to-head
Monofunctional model compound; decomposes on melting. Dicyanourea monomers polymerize at RT and cure above 90 °C.
Acquire as mechanistic reference, not polymerizable monomer
For thermoset development, dicyanourea analogs are required
Polymer chemistry Thermoset materials Epoxy curing agents

Research and Industrial Application Scenarios


Environmental Residue and Metabolism Studies

Laboratories conducting EPA-regulated environmental fate studies or residue monitoring of thidiazuron in agricultural commodities (cotton, kiwifruit, grapes) require authentic 1-cyano-3-phenylurea (CAS 41834-91-7) as a certified reference standard. The EPA OPPIN program explicitly lists this CAS number as a thidiazuron metabolite [1]. Analytical method development using LC-MS/MS or GC-MS for thidiazuron residue analysis must include this specific metabolite for method validation; substitution with generic phenylurea or hydroxylated TDZ metabolites would invalidate the analytical method's scope and regulatory acceptability [2]. Procurement of high-purity (>95%) CAS 41834-91-7 from a reputable supplier with a certificate of analysis is the minimum requirement for this application.

N-Cyanourea Polymer Chemistry: Mechanistic Model Compound

1-Cyano-3-phenylurea serves as the monofunctional model compound for mechanistic investigations of N-cyanourea polymerization, as established in the foundational patent literature on cyanourea thermosets [1]. Its well-characterized synthesis (Kurzer method, 62–67% purified yield) and spectroscopic properties make it suitable for FT-IR monitoring of cyanourea group reactivity, kinetic studies of N-cyanourea cyclotrimerization, and computational modeling of urea-cyano conjugation effects. Researchers developing dicyanourea-based epoxy curing agents and one-component thermoset adhesives should procure CAS 41834-91-7 as the reference monofunctional analog against which bifunctional monomer reactivity is benchmarked [1].

Herbicidal SAR Probe: Negative Control

Based on the structure-activity relationships reported by Barnes et al. (1988), 1-cyano-3-phenylurea — as a 3-monosubstituted phenylurea — is predicted to exhibit negligible herbicidal activity compared to 3,3-disubstituted analogs [1]. This makes CAS 41834-91-7 a valuable negative control or SAR probe compound in agrochemical discovery screening cascades. When evaluating novel phenylurea herbicides, inclusion of 1-cyano-3-phenylurea as an inactive benchmark allows normalization of assay variability and confirmation that observed herbicidal activity in lead compounds is attributable to the 3,3-disubstitution pattern rather than non-specific effects of the phenylurea scaffold [1].

Synthetic Intermediate for Quinazoline and Heterocyclic Compounds

1-Phenyl-3-cyanoureas, including CAS 41834-91-7, are documented intermediates for the synthesis of quinazoline derivatives with antihypertensive activity, as referenced in U.S. Patent 4,098,788 [1]. The N-cyano group serves as a reactive handle for cyclocondensation reactions yielding fused heterocyclic systems. Additionally, the alternative patent route (US 4,304,935) enables synthesis from benzamide precursors when phenyl isocyanate availability is constrained, offering medicinal chemistry groups a flexible sourcing strategy [2]. Procurement of CAS 41834-91-7 at 95%+ purity supports its use as a building block in combinatorial chemistry and parallel synthesis of quinazoline-focused libraries.

Application
Selection Property
Validation Focus
Thidiazuron residue monitoring
EPA-registered metabolite reference standard
LC-MS/MS method specificity
Cyanourea polymerization mechanism
Monofunctional N-cyanourea reference
Spectroscopic benchmarking
Phenylurea herbicide SAR screening
3-Monosubstituted inactive control
Assay normalization
Quinazoline and heterocycle synthesis
N-Cyano reactivity handle
Cyclocondensation yield
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